methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans
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Overview
Description
Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans is an intriguing compound that belongs to the class of cyclobutyl triazole derivatives. Its structural features include a methyl ester group, a cyclobutyl ring, and a triazole moiety, making it a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans typically involves multiple steps:
Formation of the Cyclobutyl Ring: : Starting from a suitable cyclobutane precursor, the amino group is introduced via amination reactions.
Triazole Formation: : The 1,2,3-triazole ring is constructed through click chemistry, specifically the azide-alkyne Huisgen cycloaddition reaction.
Esterification: : The carboxylate ester is formed through the reaction of the corresponding carboxylic acid with methanol in the presence of a dehydrating agent.
Industrial Production Methods
While specific industrial methods can vary, the synthesis might be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow chemistry may be applied for the large-scale production of this compound.
Chemical Reactions Analysis
Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans undergoes various chemical reactions:
Oxidation and Reduction: : It may participate in oxidation or reduction reactions under suitable conditions, altering the oxidation states of its functional groups.
Substitution Reactions: : The ester group and the amino group provide reactive sites for nucleophilic or electrophilic substitution reactions.
Hydrolysis: : Under acidic or basic conditions, the ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents for these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles like amines. Major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans has broad applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Its structure allows it to interact with biological molecules, making it useful in studies of enzyme interactions and protein-ligand binding.
Medicine: : Investigated for its potential pharmacological properties, it may act as a lead compound in drug discovery and development.
Industry: : Employed in the production of fine chemicals, agrochemicals, and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring may bind to active sites, affecting biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Compared to other cyclobutyl triazole derivatives, methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans stands out due to its unique combination of functional groups. Similar compounds include:
Cyclobutyl-1H-1,2,3-triazole derivatives: : These share the cyclobutyl and triazole moieties but may differ in other functional groups.
Cyclobutyl amides and esters: : Variants where the ester group is replaced with other substituents, altering their chemical properties and reactivity.
These comparisons highlight the versatility and specificity of this compound in various applications.
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Properties
CAS No. |
2751603-26-4 |
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Molecular Formula |
C13H20N4O4 |
Molecular Weight |
296.3 |
Purity |
95 |
Origin of Product |
United States |
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